Forskoditerpenoside A

Description

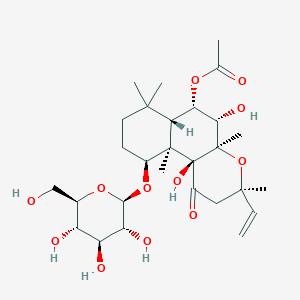

Forskoditerpenoside A is a labdane diterpene glycoside isolated from the ethanol extract of Coleus forskohlii, a medicinal plant native to India and Southeast Asia . Structurally, it features a labdane diterpene core (characterized by a bicyclic hydrocarbon skeleton) conjugated with a glycoside moiety. The compound’s molecular formula is C₂₈H₄₄O₁₁, with a molecular weight of 556.29 g/mol . This compound is part of a broader family of labdane diterpenoids in C. forskohlii, which are primarily studied for their ability to modulate cyclic adenosine monophosphate (cAMP) levels via adenylate cyclase activation .

Properties

Molecular Formula |

C28H44O12 |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C28H44O12/c1-8-25(5)11-15(31)28(36)26(6)16(39-23-19(34)18(33)17(32)14(12-29)38-23)9-10-24(3,4)21(26)20(37-13(2)30)22(35)27(28,7)40-25/h8,14,16-23,29,32-36H,1,9-12H2,2-7H3/t14-,16+,17-,18+,19-,20+,21+,22+,23+,25+,26+,27-,28+/m1/s1 |

InChI Key |

RUCFTKHZMDISIM-ILWUVDPTSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@]4(C(=O)C[C@](O[C@@]4([C@H]1O)C)(C)C=C)O)C |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |

Synonyms |

forskoditerpenoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between Forskoditerpenoside A and related compounds:

Pharmacological and Analytical Comparisons

Bioactivity: Forskolin remains the most pharmacologically active compound in C. forskohlii, with direct evidence of adenylate cyclase activation and therapeutic applications in asthma, glaucoma, and heart failure . this compound and other glycosides show reduced potency in cAMP assays, likely due to steric hindrance from the glycoside moiety limiting receptor interaction . However, glycosylation may enhance solubility and bioavailability, making these compounds viable candidates for prodrug development . Iso-forskolin exhibits intermediate activity, suggesting that minor structural changes (e.g., acetyl group position) significantly impact efficacy .

Analytical Differentiation: High-performance thin-layer chromatography (HPTLC) methods developed for forskolin and iso-forskolin quantification cannot resolve forskoditerpenosides due to their overlapping polarities . Liquid chromatography-mass spectrometry (LC-MS) distinguishes these compounds via mass fragmentation patterns: this compound (m/z 556.29) vs. forskolin (m/z 410.50) .

Natural Abundance and Chemotype Variability

- Forskolin dominates in wild C. forskohlii chemotypes (up to 1.024% dry weight), while forskoditerpenosides are minor constituents (<0.1%) .

- Environmental factors (e.g., soil pH, altitude) influence diterpenoid profiles: Himalayan populations yield higher forskolin, whereas Eastern Ghats variants produce more glycosylated derivatives like this compound .

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Forskoditerpenoside A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with mass spectrometry (MS) to confirm molecular structure and absence of contaminants. Reproducibility requires strict adherence to solvent gradients and temperature controls during fractionation .

Q. How can researchers validate the structural elucidation of this compound when spectral data conflicts with existing literature?

Methodological Answer: Cross-validate spectral data (NMR, IR, UV-Vis) with quantum chemical calculations (e.g., density functional theory, DFT) to resolve discrepancies. For instance, compare experimental and simulated NMR chemical shifts to confirm stereochemistry. Document all parameters (e.g., solvent, instrument calibration) to ensure reproducibility. If contradictions persist, collaborate with crystallography labs for X-ray diffraction analysis .

Advanced Research Questions

Q. What strategies are effective for investigating the structure-activity relationship (SAR) of this compound in modulating biological targets (e.g., anti-inflammatory pathways)?

Methodological Answer: Employ a multi-tiered approach:

In silico docking studies (AutoDock, Schrödinger) to predict binding affinities to targets like COX-2 or NF-κB.

Synthetic modification of the diterpenoid backbone (e.g., glycosylation, acetylation) to assess functional group contributions.

In vitro assays (ELISA, Western blot) to quantify cytokine inhibition. Validate findings with knockout cell lines to isolate target specificity .

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic (PK) properties across preclinical models?

Methodological Answer: Conduct interspecies comparative PK studies using LC-MS/MS to measure plasma half-life and bioavailability. Variables like metabolic enzyme expression (e.g., CYP450 isoforms) must be controlled. Use compartmental modeling (WinNonlin) to identify species-specific clearance pathways. If contradictions persist, apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with established therapeutics (e.g., in cancer chemotherapy)?

Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method:

Dose-response matrices (fixed-ratio combinations) in cell viability assays.

Synergy quantification using CompuSyn software.

Mechanistic validation through transcriptomics (RNA-seq) to identify co-regulated pathways. Include negative controls (e.g., single-agent treatments) and statistical validation (ANOVA with post hoc tests) .

Data Analysis and Interpretation

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Perform a meta-analysis of bioavailability and tissue distribution data. If in vivo activity is lower than in vitro, assess factors like plasma protein binding or first-pass metabolism. Use microdialysis in target tissues (e.g., liver, tumor) to measure unbound drug concentrations. Cross-reference with pharmacodynamic biomarkers (e.g., cytokine levels) to confirm target engagement .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer: Apply benchmark dose (BMD) modeling to estimate the no-observed-adverse-effect level (NOAEL). Use nonlinear regression (e.g., Hill equation) for dose-response curves. For longitudinal toxicity data, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and p-values with adjustments for multiple comparisons .

Emerging Research Directions

Q. How can computational approaches (e.g., molecular dynamics simulations) enhance mechanistic understanding of this compound’s interactions with membrane-bound receptors?

Methodological Answer: Use all-atom molecular dynamics (MD) simulations (GROMACS, AMBER) to study receptor-ligand dynamics over microsecond timescales. Analyze hydrogen bond networks and binding free energies (MM/PBSA). Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues for binding .

Q. What protocols are essential for ensuring reproducibility in this compound’s preclinical efficacy studies?

Methodological Answer: Adopt ARRIVE 2.0 guidelines:

Blinding : Randomize treatment groups and blind analysts to experimental conditions.

Power analysis : Predefine sample sizes based on effect size estimates from pilot studies.

Data transparency : Publish raw datasets (e.g., on Figshare) and detailed protocols (e.g., synthesis steps, assay conditions) .

Cross-Disciplinary Considerations

Q. How can researchers integrate ethnopharmacological data into the study of this compound’s traditional uses?

Methodological Answer: Systematically catalog traditional use reports (e.g., ethnobotanical databases) and map them to modern pharmacological endpoints (e.g., anti-inflammatory, antioxidant). Use network pharmacology to identify multi-target interactions. Validate ethnopharmacological claims with in vivo models (e.g., carrageenan-induced edema) and correlate with phytochemical profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.